4-Bromo-2-fluoro-1-(fluoromethyl)benzene
CAS No.: 2244086-30-2
Cat. No.: VC4140768
Molecular Formula: C7H5BrF2
Molecular Weight: 207.018
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2244086-30-2 |
|---|---|
| Molecular Formula | C7H5BrF2 |
| Molecular Weight | 207.018 |
| IUPAC Name | 4-bromo-2-fluoro-1-(fluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
| Standard InChI Key | YIXBEGYNCUAPIE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)F)CF |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
4-Bromo-2-fluoro-1-(fluoromethyl)benzene belongs to the class of polyhalogenated benzenes. Its IUPAC name, 4-bromo-1-fluoro-2-(fluoromethyl)benzene, reflects the substituent positions:
-
Bromine at the para position (C4)
-
Fluorine at the ortho position (C2)
-
Fluoromethyl group (-CH₂F) at the meta position (C1)
The molecular structure is defined by the following identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.01 g/mol |
| CAS Registry Number | 2244085-31-0 |
| SMILES | C1=CC(=C(C=C1Br)CF)F |
| InChIKey | WLUQQKYPYRYMHY-UHFFFAOYSA-N |
The fluoromethyl group introduces steric and electronic effects distinct from trifluoromethyl (-CF₃) analogues, moderating the compound’s reactivity in substitution reactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-bromo-2-fluoro-1-(fluoromethyl)benzene typically involves sequential halogenation and fluoromethylation steps:
Step 1: Bromination of Fluorobenzene Derivatives
A precursor such as 2-fluoro-1-(fluoromethyl)benzene undergoes electrophilic bromination using Br₂ in the presence of FeBr₃. The para selectivity is driven by the directing effects of the fluorine and fluoromethyl groups .
Step 2: Purification and Isolation
Crude product is purified via fractional distillation or column chromatography to achieve >95% purity. Industrial-scale production may employ continuous flow reactors to enhance yield and safety.
Challenges in Synthesis
-
Regioselectivity: Competing ortho bromination may occur, necessitating precise temperature control (-10°C to 0°C).
-
Fluoromethyl Stability: The -CH₂F group is prone to hydrolysis under acidic conditions, requiring anhydrous reagents .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Description |
|---|---|
| Boiling Point | Estimated 160–165°C (extrapolated from analogues) |
| Density | ~1.6 g/cm³ (predicted) |
| Solubility | - Miscible with DMSO, THF |
| - Low solubility in water (<0.1 g/L) |
The compound’s low water solubility aligns with its lipophilic nature, making it suitable for reactions in non-polar solvents .
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom at C4 is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For example:
This reactivity is exploited in synthesizing biaryl scaffolds for drug candidates .
Fluoromethyl Group Reactivity
The -CH₂F moiety participates in radical fluorination reactions, serving as a fluorine donor in medicinal chemistry. Unlike -CF₃ groups, -CH₂F offers improved metabolic stability in pharmaceuticals .
Applications in Materials Science
-
Liquid Crystals: The compound’s dipole moment enhances dielectric anisotropy in display technologies.
-
Polymer Additives: Incorporation into poly(aryl ether)s improves thermal stability and optical clarity .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Wear nitrile gloves |
| Eye Damage (H318) | Use safety goggles |
Environmental Impact
-
Bioaccumulation: LogP ≈ 2.8 indicates moderate bioaccumulation potential.
-
Aquatic Toxicity: LC₅₀ (Daphnia magna) ≈ 12 mg/L, classifying it as harmful .
Comparison with Structural Analogues
| Compound | Boiling Point (°C) | LogP | Key Difference |
|---|---|---|---|
| 4-Bromo-2-fluorobenzotrifluoride | 161–162 | 2.5 | -CF₃ group increases hydrophobicity |
| 2-Bromo-4-fluorotoluene | 155–157 | 2.1 | Lacks fluoromethyl substituent |
The fluoromethyl group in 4-bromo-2-fluoro-1-(fluoromethyl)benzene balances reactivity and solubility, offering advantages in fine chemical synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume